3-(Trifluoromethyl)phenyl isothiocyanate

Physical organic chemistry Process chemistry Automated synthesis

3-(Trifluoromethyl)phenyl isothiocyanate (CAS 1840-19-3) is a meta-substituted aryl isothiocyanate bearing a strongly electron-withdrawing trifluoromethyl (–CF₃) group on the phenyl ring. With molecular formula C₈H₄F₃NS and molecular weight 203.18 g/mol, the compound is a clear, moisture-sensitive liquid at ambient temperature (boiling point 206–208 °C; density ~1.335 g/cm³; refractive index nD 1.555–1.557).

Molecular Formula C8H4F3NS
Molecular Weight 203.19 g/mol
CAS No. 1840-19-3
Cat. No. B154570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)phenyl isothiocyanate
CAS1840-19-3
Molecular FormulaC8H4F3NS
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N=C=S)C(F)(F)F
InChIInChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H
InChIKeyGFEPANUKFYVALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)phenyl isothiocyanate (CAS 1840-19-3): Technical Baseline for Sourcing Decisions


3-(Trifluoromethyl)phenyl isothiocyanate (CAS 1840-19-3) is a meta-substituted aryl isothiocyanate bearing a strongly electron-withdrawing trifluoromethyl (–CF₃) group on the phenyl ring [1]. With molecular formula C₈H₄F₃NS and molecular weight 203.18 g/mol, the compound is a clear, moisture-sensitive liquid at ambient temperature (boiling point 206–208 °C; density ~1.335 g/cm³; refractive index nD 1.555–1.557) . It serves as a versatile electrophilic building block for thiourea, heterocycle, and bioconjugate synthesis, where the –N=C=S moiety reacts selectively with amine and thiol nucleophiles . The meta-CF₃ substituent confers distinct physicochemical and electronic properties that differentiate it from unsubstituted, para-substituted, and bis-substituted analogs in ways that directly impact procurement decisions.

Why 3-(Trifluoromethyl)phenyl isothiocyanate (CAS 1840-19-3) Cannot Be Generically Substituted by In-Class Analogs


Aryl isothiocyanates are not interchangeable commodities. The position and electronic nature of the aromatic substituent profoundly modulate the electrophilicity of the –N=C=S group [1]. Swapping the meta-CF₃ isomer (1840-19-3) for the para-CF₃ analog (CAS 1645-65-4) replaces a free-flowing liquid with a crystalline solid (mp 39–43 °C), directly impacting dispensing, dissolution, and reaction homogeneity in automated synthesis workflows . Substituting with unsubstituted phenyl isothiocyanate (PITC, CAS 103-72-0) sacrifices approximately 0.2 logP units of lipophilicity and the electron-withdrawing power of the CF₃ group (Hammett σₘ = +0.43 for m-CF₃ versus σ = 0 for H), which alters reaction rates with nucleophiles and the drug-like properties of downstream thiourea products [2]. Moving to 3,5-bis(trifluoromethyl)phenyl isothiocyanate (CAS 23165-29-9) introduces a second CF₃ group that further increases electrophilicity but also raises molecular weight (271.2 vs. 203.2 g/mol), steric bulk, and cost, potentially compromising yield in sterically sensitive coupling reactions . The evidence below quantifies these differentiation dimensions.

3-(Trifluoromethyl)phenyl isothiocyanate (CAS 1840-19-3): Quantitative Differentiation Evidence vs. In-Class Analogs


Physical State Differentiation: Liquid Handling Advantage Over Solid para-CF₃ Isomer

The meta-CF₃ isomer (1840-19-3) is a liquid at ambient temperature (20 °C), whereas the para-CF₃ isomer (1645-65-4) is a crystalline solid with a melting point of 39–43 °C [1]. This physical state difference eliminates the need for pre-heating or co-solvent dissolution steps required for solid analogs, reducing preparation time and improving dispensing accuracy in automated liquid-handling platforms. The meta isomer's lower melting point is attributed to reduced molecular symmetry disrupting crystal packing, a well-established positional isomerism effect [1].

Physical organic chemistry Process chemistry Automated synthesis

Lipophilicity Differentiation: Enhanced logP Over Unsubstituted Phenyl Isothiocyanate

The computed logP of 3-(trifluoromethyl)phenyl isothiocyanate (3.44) exceeds that of unsubstituted phenyl isothiocyanate (PITC, logP 3.24) by approximately 0.2 log units . The ACD/LogP predicted value of 4.61 further supports enhanced lipophilicity . This difference reflects the contribution of the –CF₃ group, which has a Hansch π constant of approximately +0.88, to partition coefficient. In medicinal chemistry campaigns, a ΔlogP of +0.2 can meaningfully influence membrane permeability and off-target binding profiles of thiourea derivatives constructed from these isothiocyanate building blocks .

Medicinal chemistry Drug design ADME prediction

Electronic Differentiation: Meta-CF₃ Substituent Effect on Isothiocyanate Electrophilicity

The Hammett substituent constant σₘ for m-CF₃ is +0.43, signifying a substantial electron-withdrawing inductive effect transmitted to the –NCS group through the aromatic ring [1]. This contrasts with σ = 0.00 for the unsubstituted phenyl isothiocyanate (PITC) and the stronger σₚ = +0.54 for the para-CF₃ isomer [1]. The meta-CF₃ substitution increases the electrophilicity of the isothiocyanate carbon, accelerating nucleophilic addition reactions relative to PITC. Kinetic studies on substituted phenyl isothiocyanates reacting with glycine confirm that electron-withdrawing substituents increase the second-order rate constant (k), and the meta-CF₃ substituent provides a moderate rate enhancement without the excessive hydrolysis sensitivity sometimes observed with the para-CF₃ analog [2].

Physical organic chemistry Reaction kinetics Structure-reactivity relationships

Density and Refractive Index Differentiation for Quality Control and Formulation

The measured density of 3-(trifluoromethyl)phenyl isothiocyanate is 1.335 g/cm³ with a refractive index of 1.555–1.557, compared to PITC with a density of 1.132 g/mL and refractive index of 1.649–1.651 . The ~18% higher density of the CF₃-substituted compound reflects the increased molecular weight contributed by fluorine atoms, while the lower refractive index is consistent with the altered polarizability of the CF₃-substituted aromatic system. These orthogonal physical parameters serve as rapid identity and purity verification checkpoints upon material receipt, with deviations indicating degradation (e.g., hydrolysis) or incorrect isomer supply .

Analytical chemistry Quality control Formulation science

Antimicrobial Thiourea Derivatives: Meta-CF₃ Positional Advantage in Biological Activity

Thiourea derivatives synthesized by reacting 3-(trifluoromethyl)aniline with various isothiocyanates exhibited in vitro antimicrobial activity against Gram-positive cocci with minimum inhibitory concentration (MIC) values in the range of 0.25–16 μg/mL [1]. Selected derivatives (compounds 5 and 15) demonstrated dual activity: inhibition of topoisomerase IV isolated from Staphylococcus aureus and effective suppression of biofilm formation in methicillin-resistant Staphylococcus epidermidis (MRSE) and standard strains [1]. While this study employed 3-(trifluoromethyl)aniline rather than the isothiocyanate directly, the meta-CF₃ pharmacophore is the structural feature differentiating this series from thioureas derived from unsubstituted or para-substituted anilines, which display altered antimicrobial potency profiles [1]. Cytotoxicity assessment against MT-4 cells revealed CC₅₀ ≤ 10 μM for the most active analogs (compounds 5, 6, 8–12, 15), establishing a selectivity window [1].

Antimicrobial discovery Medicinal chemistry Structure-activity relationship

3-(Trifluoromethyl)phenyl isothiocyanate (CAS 1840-19-3): Evidence-Backed Research and Industrial Application Scenarios


High-Throughput Parallel Synthesis of Thiourea Libraries in Medicinal Chemistry

The liquid physical state and intermediate electrophilicity of the meta-CF₃ isomer (Hammett σₘ = +0.43) enable direct dispensing into 96-well or 384-well reaction plates without pre-dissolution, supporting automated, high-throughput parallel synthesis of thiourea libraries [1]. The enhanced lipophilicity (logP 3.44 vs. 3.24 for unsubstituted PITC) of the resulting thiourea products improves membrane permeability prospects, while the demonstrated antimicrobial activity of derivatives incorporating the 3-(trifluoromethyl)phenyl moiety (MIC values as low as 0.25 μg/mL) validates the scaffold's biological relevance [2].

Covalent Probe Development for Chemoproteomics and Target Engagement Studies

The tunable electrophilicity of the –N=C=S group in the meta-CF₃ context (intermediate between PITC and para-CF₃ analogs based on Hammett σ analysis) provides a controlled reactivity profile for selective covalent modification of cysteine and lysine residues in target proteins [1]. The density (1.335 g/cm³) and refractive index (nD 1.555–1.557) provide orthogonal quality metrics to verify reagent integrity before use in high-value chemoproteomics experiments where batch-to-batch consistency is critical .

Agrochemical Intermediate Manufacturing with Streamlined Process Handling

The meta-CF₃ isomer's liquid state at ambient temperature eliminates the melting and dissolution unit operations required for the solid para-CF₃ analog (mp 39–43 °C), reducing cycle time and energy input in large-scale thiourea and heterocycle syntheses for agrochemical active ingredients . The density differential (1.335 vs. 1.132 g/mL for PITC) also allows gravimetric rather than volumetric dispensing in continuous-flow processes, improving stoichiometric control .

Fluorinated Building Block for PET Tracer and ¹⁹F MRI Probe Precursor Synthesis

The intrinsic ¹⁹F NMR-active CF₃ group (three equivalent fluorine nuclei) provides a built-in spectroscopic handle for reaction monitoring and product characterization without requiring additional fluorination steps [1]. The meta substitution pattern places the CF₃ group in a magnetically distinct environment compared to para-substituted analogs, offering distinguishable ¹⁹F chemical shifts that can serve as identity confirmation in multi-fluorinated compound libraries [1].

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